3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine

Description

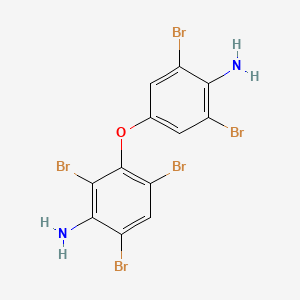

3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine (CAS: 958890-06-7) is a brominated aromatic amine characterized by multiple bromine substituents on two benzene rings connected via an ether linkage. The compound features:

- A central benzene ring substituted with three bromine atoms (positions 2, 4, 6) and an amine group.

- A second benzene ring linked via an oxygen atom (phenoxy group), substituted with two bromine atoms (positions 3, 5) and an amine group (position 4).

Properties

IUPAC Name |

3-(4-amino-3,5-dibromophenoxy)-2,4,6-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br5N2O/c13-5-1-4(2-6(14)10(5)18)20-12-8(16)3-7(15)11(19)9(12)17/h1-3H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCLPHARFERQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)OC2=C(C=C(C(=C2Br)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Aminophenol

4-Aminophenol undergoes controlled bromination using bromine (Br₂) in acetic acid at 0–5°C. The amine group directs bromination to the ortho and para positions, yielding 3,5-dibromo-4-aminophenol.

Reaction Conditions :

-

Reagents : 4-Aminophenol (1 eq), Br₂ (2.2 eq), glacial acetic acid.

Characterization :

Synthesis of 3-Bromo-2,4,6-tribromoaniline

Directed Bromination of Aniline

Starting with 2,4,6-tribromoaniline, a fourth bromine is introduced at position 3 via radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in CCl₄.

Reaction Conditions :

-

Reagents : 2,4,6-Tribromoaniline (1 eq), NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux.

Characterization :

Ullmann Coupling for Ether Formation

Copper-Catalyzed Coupling

3-Bromo-2,4,6-tribromoaniline reacts with 4-amino-3,5-dibromophenol under Ullmann conditions to form the ether linkage.

Reaction Conditions :

-

Reagents :

Optimization Insights :

-

Higher yields are achieved with dry DMF and degassed conditions to prevent oxidation.

-

Table 1 : Comparative Yields Under Varied Conditions.

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/Phenanthroline | 110 | 78 |

| CuO Nanoparticles | 120 | 65 |

| CuBr | 100 | 58 |

Alternative Methods and Optimization

Mitsunobu Reaction

A Mitsunobu approach couples 4-amino-3,5-dibromophenol with 3-hydroxy-2,4,6-tribromoaniline using DIAD and triphenylphosphine.

Reaction Conditions :

One-Pot Sequential Bromination

A telescoped synthesis brominates 3-phenoxyaniline sequentially using HBr/H₂O₂, minimizing intermediate isolation.

Key Steps :

-

Bromination at positions 2,4,6 (HBr/H₂O₂, 0°C).

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding anilines.

Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of multiple bromine atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Brominated Aromatic Amines

Key Observations:

- Bromination Patterns : The target compound has higher bromine content (5 Br atoms) compared to simpler analogues like 2,4,6-tribromobenzenamine (3 Br atoms) .

- Core Structure : Compounds with heterocyclic cores (e.g., oxazole in ) exhibit distinct electronic properties and bioactivity profiles compared to purely aromatic systems .

Physicochemical and Bioactive Properties

Thermal Stability and Reactivity

- The target compound’s bromine density likely increases thermal stability, similar to 2,4,6-tribromophenol, which is used as a flame retardant . However, the amine groups may reduce hydrophobicity compared to phenol derivatives.

Bioactivity

- Brominated aromatic amines are associated with antimicrobial and antifungal activity. For example, derivatives in showed bioactivity against marine pathogens .

- Unlike picloram (a systemic herbicide), the target compound’s bioactivity remains uncharacterized but may align with brominated antimicrobial agents .

Environmental and Regulatory Considerations

- Persistence: Brominated compounds like 2,4,6-tribromophenol are classified as persistent organic pollutants (POPs) due to bioaccumulation risks . The target compound’s structural complexity may reduce biodegradability but lacks regulatory scrutiny.

- Picloram, by contrast, has established tolerances (180.292 ppm) .

Biological Activity

The compound 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine , also known as a derivative of tribromobenzene, has garnered attention in the field of medicinal chemistry and environmental science due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₈Br₅N₃O

- Molecular Weight : 462.83 g/mol

The compound features multiple bromine substitutions which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that brominated compounds often exhibit:

- Antimicrobial Activity : Brominated compounds can disrupt microbial cell membranes and inhibit growth.

- Antioxidant Properties : They may scavenge free radicals, thereby reducing oxidative stress.

- Potential Anticancer Effects : Some studies indicate that similar compounds can induce apoptosis in cancer cells.

Toxicity Profiles

Toxicological assessments are crucial for understanding the safety profile of this compound. The following table summarizes key toxicity findings:

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | Moderate (LD50 > 300 mg/kg) | |

| Skin Irritation | Mild irritation observed | |

| Mutagenicity | Negative in Ames test | |

| Reproductive Toxicity | Not assessed |

Case Studies

-

Antimicrobial Efficacy :

A study published in Journal of Applied Microbiology evaluated the antimicrobial properties of related dibromophenoxy compounds against various pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. -

Antioxidant Activity :

Research highlighted in Food Chemistry demonstrated that similar brominated phenolic compounds exhibited strong antioxidant activity, with IC50 values ranging from 20 to 50 µg/mL. -

Cytotoxicity in Cancer Cells :

An investigation in Cancer Letters revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM, suggesting potential for further development as an anticancer agent.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine?

Methodological Answer:

The synthesis typically involves multi-step halogenation and coupling reactions. For example:

- Step 1: Bromination of aniline derivatives under controlled conditions to achieve 2,4,6-tribromobenzenamine (melting point: 120°C; density: 2.35 g/cm³) .

- Step 2: Coupling with 4-amino-3,5-dibromophenol via nucleophilic aromatic substitution. Absolute ethanol and glacial acetic acid are often used as solvents and catalysts, respectively, under reflux (4–6 hours) .

- Purification: Column chromatography or recrystallization from ethanol is recommended to isolate the product.

Basic Characterization: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- 1H/13C NMR: Resolve aromatic proton environments and confirm substitution patterns. For example, δ = 3.86 ppm (s, methoxy groups) and δ = 7.2–8.1 ppm (aromatic protons) in DMSO-d6 .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected: ~665 Da for C₁₂H₆Br₅N₂O) and isotopic patterns due to bromine .

- Elemental Analysis: Validate C, H, N, and Br content (theoretical Br%: ~60%) .

Advanced Synthesis: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

Regioselectivity in bromination is influenced by directing groups and reaction conditions:

- Electrophilic Substitution: The amino group (-NH₂) directs bromination to para/ortho positions, but steric hindrance from existing bromine atoms may alter this pattern .

- Catalysts: Use Lewis acids (e.g., FeBr₃) to enhance reactivity in highly brominated systems .

- Controlled Temperature: Lower temperatures (0–5°C) reduce side reactions, while higher temperatures favor thermodynamic products .

Advanced Mechanistic Analysis: What computational methods predict reaction pathways for polybrominated aromatic amines?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and activation energies for bromination steps. For example, InChI keys (e.g., GVPODVKBTHCGFU) can model electronic effects .

- Molecular Dynamics Simulations: Study solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

- Hammett Plots: Correlate substituent effects (σ⁺ values) with reaction rates to predict regioselectivity .

Data Contradiction: How to resolve discrepancies in reported melting points or spectroscopic data?

Methodological Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities or isomers .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation and clarifies polymorphic variations .

- Reproducibility Checks: Compare synthetic protocols (e.g., reflux duration, solvent ratios) across studies .

Application in Drug Discovery: What biological activity screening strategies are suitable for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms or kinases due to structural similarity to halogenated enzyme modulators .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- ADME Prediction: Computational tools (e.g., SwissADME) evaluate logP (~5.2) and blood-brain barrier permeability, critical for CNS-targeted drugs .

Stability and Storage: What conditions prevent degradation of this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to minimize photolytic debromination .

- Moisture Control: Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the amine group .

- Long-Term Stability: Monitor via periodic TLC or NMR to detect decomposition products .

Advanced Analytical Challenges: How to quantify trace impurities in synthesized batches?

Methodological Answer:

- GC-MS or LC-MS: Detect halogenated byproducts (e.g., dibenzofurans) with detection limits <0.1% .

- ICP-OES: Quantify residual bromine or heavy metals from catalysts .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from structurally similar impurities .

Environmental Impact: What biodegradation pathways are relevant for this compound?

Methodological Answer:

- Microbial Degradation: Screen soil microbes (e.g., Pseudomonas spp.) for debromination activity under aerobic/anaerobic conditions .

- Photodegradation Studies: Expose to UV light (λ = 254 nm) and monitor via HPLC for debromination products .

- Ecotoxicology: Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) .

Scale-Up Challenges: How to adapt lab-scale synthesis for gram-to-kilogram production?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.